molecular formula C15H20ClN3O B262668 N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

カタログ番号 B262668
分子量: 293.79 g/mol
InChIキー: LNLFKVRIBYBVAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CEIBA, and it is a potent and selective antagonist of the histamine H3 receptor.

作用機序

CEIBA acts as a selective antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The histamine H3 receptor is involved in the regulation of neurotransmitter release, and its activation can lead to a wide range of physiological effects, including the modulation of sleep-wake cycles, appetite, and cognition.
Biochemical and Physiological Effects:
CEIBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of histamine and other neurotransmitters, which can lead to a reduction in inflammation and allergic reactions. CEIBA has also been shown to have anti-tumor properties, and it has been shown to induce apoptosis in cancer cells.

実験室実験の利点と制限

One of the main advantages of CEIBA is its selectivity for the histamine H3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of CEIBA is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.

将来の方向性

There are several potential future directions for research on CEIBA. One area of interest is the development of more potent analogs of CEIBA that can be used to achieve greater effects at lower concentrations. Another area of interest is the investigation of the potential applications of CEIBA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research to elucidate the precise mechanisms of action of CEIBA and its potential effects on various physiological processes.

合成法

The synthesis of CEIBA is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-ethoxybenzyl chloride with 1H-imidazole to form the intermediate 3-chloro-4-ethoxybenzyl-1H-imidazole. This intermediate is then reacted with 3-bromopropylamine to form the final product, CEIBA.

科学的研究の応用

CEIBA has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-allergic properties. CEIBA has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

特性

製品名

N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

分子式

C15H20ClN3O

分子量

293.79 g/mol

IUPAC名

N-[(3-chloro-4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C15H20ClN3O/c1-2-20-15-5-4-13(10-14(15)16)11-17-6-3-8-19-9-7-18-12-19/h4-5,7,9-10,12,17H,2-3,6,8,11H2,1H3

InChIキー

LNLFKVRIBYBVAL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Cl

正規SMILES

CCOC1=C(C=C(C=C1)CNCCCN2C=CN=C2)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。